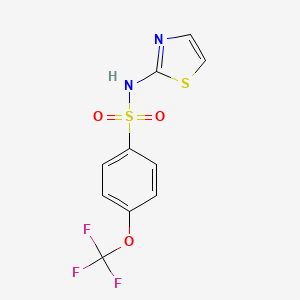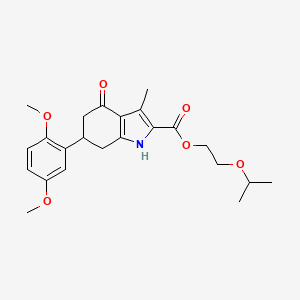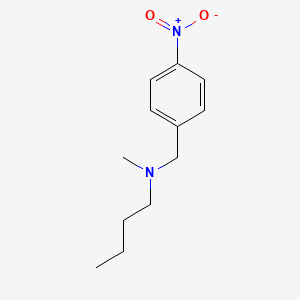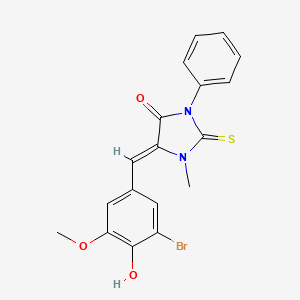![molecular formula C20H17N5O3S3 B4617704 4-methyl-N-phenyl-2-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)-1,3-thiazole-5-carboxamide](/img/structure/B4617704.png)
4-methyl-N-phenyl-2-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)-1,3-thiazole-5-carboxamide
Übersicht
Beschreibung
This compound belongs to a class of chemicals that incorporate thiazole, a heterocyclic compound containing both sulfur and nitrogen. The structure and properties of thiazole derivatives have been extensively studied due to their potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
Synthesis of thiazole derivatives often involves the cyclization of functionalized enamides mediated by reagents like Lawesson's reagent (Kumar, Parameshwarappa, & Ila, 2013). Other methods include the acylation of thiazole carboxylic acid derivatives, forming various substituted amino derivatives (Dovlatyan, Eliazyan, Pivazyan, Kazaryan, & Engoyan, 2004).
Molecular Structure Analysis
Thiazole derivatives often exhibit interesting structural features like proton tautomerism and stereoisomerism. Studies show that the molecular structure of thiazole derivatives can be influenced by factors such as substituent groups and the position of these groups on the thiazole ring (Pyrih et al., 2023).
Chemical Reactions and Properties
Thiazole derivatives react with various chemicals, leading to a wide range of products. For instance, reactions with N-sulfonylamines can yield thiadiazoles, oxathiazoles, and acrylamidines, depending on the specific reactants and conditions (Tornus, Schaumann, & Adiwidjaja, 1996).
Physical Properties Analysis
The physical properties of thiazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature of the substituents on the thiazole ring. These properties are crucial for determining the compound's applicability in various fields.
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are influenced by the electronic effects of substituents on the thiazole ring. The presence of electron-withdrawing or electron-donating groups can significantly alter these properties, impacting the compound's behavior in chemical reactions (Murai, Furukawa, & Yamaguchi, 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound is involved in the synthesis of 2,4,5-trisubstituted thiazoles, demonstrating an efficient route via chemoselective thionation-cyclization of functionalized enamides. This method introduces diverse functionalities, including ester, N-substituted carboxamide, or peptide groups into thiazoles, highlighting its utility in organic synthesis and drug design (S. Kumar et al., 2013).
Tautomeric Behavior and Molecular Conformation
Investigations into the tautomeric behavior of related thiazole and thiadiazole derivatives reveal their significant impact on pharmaceutical and biological activities. The study of 3-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide's tautomeric forms using spectroscopic methods underlines the importance of molecular conformation in the design of bioactive molecules (Aliye Gediz Erturk et al., 2016).
Antiproliferative Activities
Pyrazole-sulfonamide derivatives, designed and synthesized from related structural frameworks, have shown notable in vitro antiproliferative activities against HeLa and C6 cell lines. This suggests potential applications in developing new anticancer agents (Samet Mert et al., 2014).
Nonlinear Optical Materials
Azo sulfonamide chromophores, sharing a structural motif with the compound , have been used as nonlinear optical materials in guest-host polymer systems. These materials, exhibiting significant second harmonic generation and photochromic grating, highlight the compound's potential applications in optical data storage and photonic devices (S. Kucharski et al., 2010).
Antimicrobial and Antiviral Activities
The synthesis of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, which is structurally similar, demonstrates significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (T. El‐Emary et al., 2002). Additionally, certain thiazole C-nucleosides have shown antiviral activity, indicating potential applications in antiviral drug development (P. C. Srivastava et al., 1977).
Eigenschaften
IUPAC Name |
4-methyl-N-phenyl-2-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S3/c1-13-17(18(26)23-14-5-3-2-4-6-14)30-20(22-13)24-15-7-9-16(10-8-15)31(27,28)25-19-21-11-12-29-19/h2-12H,1H3,(H,21,25)(H,22,24)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESNQMCDLAORBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B4617633.png)
![methyl 1-ethyl-4-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4617638.png)

![N-cycloheptyl-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4617664.png)
![N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-nitrophenoxy)acetamide](/img/structure/B4617676.png)
![N-allyl-1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4617684.png)
![1-(2,6-dimethylphenyl)-5-[1-(1-pyrrolidinyl)cyclohexyl]-1H-tetrazole](/img/structure/B4617685.png)


![3-isopropyl-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4617703.png)
![2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-ethylacetamide](/img/structure/B4617712.png)
![(2-oxo-2-{[3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}ethoxy)acetic acid](/img/structure/B4617717.png)